molecular formula C10H18O B156177 Fenchol CAS No. 1632-73-1

Fenchol

Cat. No.: B156177
CAS No.: 1632-73-1
M. Wt: 154.25 g/mol
InChI Key: IAIHUHQCLTYTSF-UHFFFAOYSA-N
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Description

Fenchol is a natural product found in Magnolia officinalis, Baeckea frutescens, and other organisms with data available.

Scientific Research Applications

Antimycobacterial Properties

Fenchol exhibits promising antimycobacterial activity. A study using aminoethyl substituted 2-endo-fenchol as a scaffold for synthesizing amide structures demonstrated in vitro activity against Mycobacterium tuberculosis, indicating potential as a therapeutic agent in tuberculosis treatment (Slavchev et al., 2014).

Metabolism and Oxidation Studies

Research involving (+)-fenchol metabolism in liver microsomes of rats and humans identified enzymes involved in its oxidation. This research offers insights into interspecies differences in metabolism and can contribute to understanding metabolic pathways and interactions of this compound in the body (Miyazawa & Gyoubu, 2007).

Role in Cholesterol Reduction

This compound has been associated with cholesterol reduction. A systematic review of herbal medicinal products for hypercholesterolemia identified this compound-containing herbs as potentially useful for reducing serum cholesterol (Thompson Coon & Ernst, 2003).

Biotransformation Studies

Biotransformation of this compound by larvae has been studied, contributing to understanding the metabolic processes and enzymatic activities involved in its conversion into various terpenoids. This research helps in understanding the chemical pathways and potential applications of this compound in different fields (Miyazawa & Miyamoto, 2004).

This compound in the Animal Kingdom

This compound has been identified in the animal kingdom, specifically in the volatiles released by Mediterranean fruit flies. This unique occurrence adds to the understanding of chemical ecology and pheromone communication in insects (Jacobson & Ohinata, 1980).

Biosynthesis Studies

Research on the biosynthesis of monoterpenes, including this compound, in plants like fennel has provided insights into the enzymatic processes and genetic factors involved in the formation of this compound and related compounds. These findings are essential for biotechnological applications and genetic engineering in plant sciences (Croteau et al., 1980).

Mechanism of Action

This compound, also known as Fenchyl Alcohol, is a monoterpenoid found in various plants, including Cannabis . It serves as a precursor in synthesizing other terpenoids and as a chiral building block for the organic synthesis of numerous compounds . This article provides an overview of this compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.

Target of Action

This compound has been found to exhibit a neuroprotective effect against Alzheimer’s disease . It reduces the formation of zombie neural cells and increases the degradation of non-functional amyloid-beta, allowing for quicker clearance of the protein from the brain .

Mode of Action

This compound’s mode of action is primarily through its interaction with the free fatty acid receptor 2 (FFAR2) signaling . This interaction reduces neurotoxicity in the Alzheimer’s brain . The stimulation of the FFAR2 sensing mechanism by short-chain fatty acids (SCFAs), metabolites produced by beneficial gut bacteria, can be beneficial in protecting brain cells against toxic accumulation of the amyloid-beta (Aβ) protein associated with Alzheimer’s disease .

Biochemical Pathways

This compound is biosynthesized from geranyl pyrophosphate via isomerization to linalyl pyrophosphate . This process involves the enzymatic cyclization of linalyl pyrophosphate to (-)-endo-fenchol . The cyclization process is enantioselective, meaning it prefers one enantiomer over the other .

Pharmacokinetics

Its molecular weight is 1542493 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

The primary result of this compound’s action is its neuroprotective effect against Alzheimer’s disease . By reducing the formation of zombie neural cells and increasing the degradation of non-functional amyloid-beta, this compound allows for quicker clearance of the protein from the brain . This action could potentially slow the progression of Alzheimer’s disease.

Safety and Hazards

Fenchol can cause skin irritation and serious eye irritation . It is recommended to avoid inhalation and contact with skin and eyes .

Future Directions

The Fenchol market size is expected to reach USD 4 Billion by the end of 2035, witnessing around 5% CAGR during the forecast period, i.e., 2023-2035 . The Purity 95% segment currently held the largest market share in 2022 and is predicted to grow significantly and dominate the worldwide market throughout the forecast period .

Biochemical Analysis

Biochemical Properties

Fenchol exhibits antibacterial, antimicrobial, and antioxidant properties . It is involved in the biosynthesis of monoterpenes . The conversion of geranyl pyrophosphate to (-)-endo-fenchol is considered to proceed by the initial isomerization of the substrate to (-)-(3R)-linalyl pyrophosphate and the subsequent cyclization of this bound intermediate .

Cellular Effects

This compound has been found to have inhibitory effects on the TRPA1 receptor in the body, an essential protein in the body’s pain signaling system . This suggests a potential role of this compound and other monoterpenes in pain relief .

Molecular Mechanism

This compound (Fenchyl Alcohol) inhibits the TRPA1 receptor in the body . The S873, T874, and Y812 residues of the TRPA1 receptor were involved in the inhibitory effects . This suggests that the hydroxyl group in the six-membered ring of the inhibitors may be interacting with these amino acids .

Temporal Effects in Laboratory Settings

The olfactory threshold of the terpenes recombination had a notable decrease when adding this compound . Furthermore, the addition of terpene alcohols mixture had different effects on fruity, floral, woody, green, and herbal aroma intensity .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s worth noting that the effects of terpenes, the class of compounds to which this compound belongs, have been studied extensively in animal models .

Metabolic Pathways

This compound is a secondary terpene found in hemp and makes up to 16% of the volatile oils of some species of Aster

Properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIHUHQCLTYTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041970
Record name Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, White to pale yellow crystals; Camphoraceous aroma
Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenchyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

201.00 to 202.00 °C. @ 760.00 mm Hg
Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in vegetable oils; Very slightly soluble in water, Soluble (in ethanol)
Record name Fenchyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1632-73-1
Record name Fenchol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenchol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-8,9-dinorbornan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35.00 to 40.00 °C. @ 760.00 mm Hg
Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of fenchol?

A1: this compound (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol. [, ]

Q2: Are there different forms of this compound?

A2: Yes, this compound exists as two diastereomers, endo-fenchol and exo-fenchol, differing in the orientation of the hydroxyl group. These diastereomers have been identified and characterized using rotational spectroscopy and quantum chemical calculations. [, ]

Q3: How is the structure of this compound usually determined?

A3: Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify this compound, often in complex mixtures like essential oils. This technique provides information on the fragmentation pattern and retention time, allowing for structural elucidation. [, , , , , ]

Q4: What spectroscopic techniques have been used to study this compound?

A4: In addition to GC-MS, several spectroscopic methods, including rotational spectroscopy, vibrational FTIR, and Raman spectroscopy, have been employed to study this compound. These techniques provide insights into its conformational landscape, hydrogen bonding interactions, and vibrational signatures. [, , , , ]

Q5: What is the biological relevance of this compound?

A5: this compound is a biogenic volatile organic compound found in various plant species, notably as a significant component in certain lavender essential oil chemotypes. [, , , , , ]

Q6: Does this compound have any potential therapeutic applications?

A6: Research suggests that this compound may have potential in addressing Alzheimer's disease. It has been shown to activate free fatty acid receptor 2 (FFAR2) signaling, potentially mimicking the beneficial effects of short-chain fatty acids (SCFAs) produced by the gut microbiota. [, ]

Q7: How does this compound interact with FFAR2?

A7: this compound acts as an agonist of FFAR2, binding to its active site and triggering downstream signaling pathways. Computational studies using in silico libraries of natural compounds have aided in identifying this compound as a potent FFAR2 agonist. [, ]

Q8: What are the downstream effects of this compound-mediated FFAR2 activation?

A8: this compound-induced FFAR2 activation has been linked to increased amyloid-beta (Aβ) clearance, potentially through enhanced proteasome/lysosome activity. Additionally, it appears to mitigate cellular senescence, both of which are implicated in Alzheimer's disease progression. [, ]

Q9: Has the effect of this compound on Alzheimer's disease been studied in vivo?

A9: Yes, studies in Caenorhabditis elegans and mice models have shown that this compound can reduce Aβ accumulation and improve learning and memory behaviors, supporting its potential as a therapeutic agent for Alzheimer's disease. []

Q10: Does this compound have any other notable biological activities?

A10: this compound has demonstrated larvicidal activity against Aedes albopictus larvae, suggesting potential as a biopesticide. Studies on the essential oil of Dizygostemon riparius, rich in this compound and its acetate, highlight this insecticidal property. [] Additionally, this compound has shown antibacterial activity against various bacterial strains, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, and Escherichia coli. []

Q11: What are the typical reactions this compound undergoes?

A11: this compound, like other alcohols, can undergo esterification, oxidation, and dehydration reactions. For instance, it can be oxidized to fenchone, a ketone, by enzymes like cytochrome P450 2A6 (CYP2A6) in humans and CYP2B1 in rats. []

Q12: Are there any unique or unusual reactions associated with this compound?

A12: Yes, this compound derivatives have been shown to undergo a domino retro-ene-Conia reaction upon pyrolysis, leading to regio- and stereoselective one-carbon ring expansion. This reaction pathway is influenced by the substituents on the this compound framework. []

Q13: Has this compound been used as a chiral auxiliary in asymmetric synthesis?

A13: Yes, chiral anisyl fenchols, derivatives of this compound with substituted anisyl groups, have been used as pre-catalysts in enantioselective additions of diethylzinc to benzaldehyde, leading to the formation of chiral 1-phenylpropanol with varying enantiomeric excess. []

Q14: How does the structure of the anisyl fencholate influence the enantioselectivity?

A14: The size and electronic nature of the ortho-substituent on the anisyl moiety of the fencholate influence the formation of homo- or heterochiral alkylzinc complexes, impacting the enantioselectivity of the reaction. This highlights the importance of steric and electronic factors in chiral induction. [, , , ]

Q15: Are there other applications of this compound in organometallic chemistry?

A15: this compound derivatives, particularly anisyl fencholates, can form chiral aggregates with organolithium reagents like n-butyllithium (nBuLi). These aggregates exhibit diverse stoichiometries and structures depending on the ortho-substituent on the anisyl ring. [, , ]

Q16: What is the significance of these chiral nBuLi aggregates?

A16: These aggregates can act as chiral building blocks for asymmetric synthesis, enabling the enantioselective addition of nBuLi to prochiral electrophiles. The ability to tune the aggregate structure by modifying the fencholate ligand offers a versatile platform for developing enantioselective reactions. []

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